molecular formula C17H26N2O3S B5441086 N-benzyl-1-butylsulfonylpiperidine-4-carboxamide

N-benzyl-1-butylsulfonylpiperidine-4-carboxamide

Cat. No.: B5441086
M. Wt: 338.5 g/mol
InChI Key: YNLYJALKQMXGBW-UHFFFAOYSA-N
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Description

N-benzyl-1-butylsulfonylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-butylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine to form piperidine . The piperidine ring is then functionalized with the desired substituents through a series of reactions:

    Benzylation: The piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Butylsulfonylation: The benzylated piperidine is then reacted with butylsulfonyl chloride in the presence of a base like triethylamine to introduce the butylsulfonyl group.

    Carboxamidation: Finally, the butylsulfonylated piperidine is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-butylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of N-benzyl-1-butylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: A simpler derivative with only a benzyl group attached to the piperidine ring.

    N-butylsulfonylpiperidine: Contains a butylsulfonyl group but lacks the benzyl and carboxamide groups.

    N-benzyl-1-butylsulfonylpiperidine: Similar structure but without the carboxamide group.

Uniqueness

N-benzyl-1-butylsulfonylpiperidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, butylsulfonyl, and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-1-butylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-3-13-23(21,22)19-11-9-16(10-12-19)17(20)18-14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYJALKQMXGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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